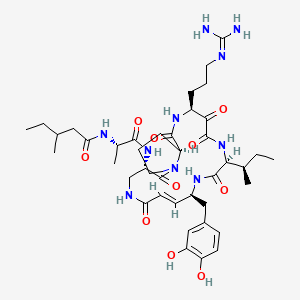

Cyclotheonamide E5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

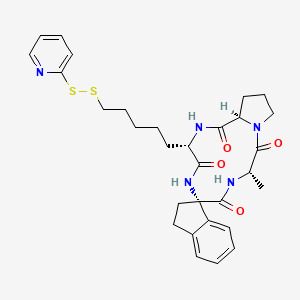

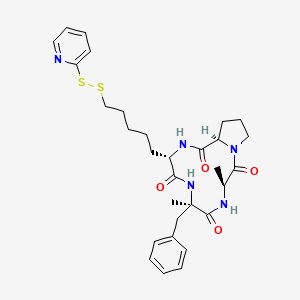

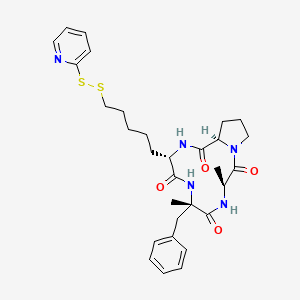

La cyclotheonamide E5 est un peptide cyclique isolé d'éponges marines, plus précisément du genre Ircinia . Elle est connue pour son activité inhibitrice puissante contre la trypase, une protéase libérée des mastocytes lors de réactions allergiques . La structure de la this compound comprend des acides aminés uniques tels que la tyrosine vinylogue et l'α-cétohomoarginine .

Méthodes De Préparation

La cyclotheonamide E5 est généralement isolée d'éponges marines. Le processus d'isolement implique l'extraction du matériel d'éponge avec des solvants organiques, suivie d'une purification par des techniques chromatographiques . La structure de la this compound est déterminée par spectroscopie de résonance magnétique nucléaire (RMN) et spectrométrie de masse . Bien qu'il n'existe pas de voies de synthèse largement rapportées pour la this compound, l'isolement à partir de sources naturelles reste la principale méthode d'obtention de ce composé.

Analyse Des Réactions Chimiques

La cyclotheonamide E5 subit diverses réactions chimiques, notamment :

Oxydation : La présence de groupes hydroxyle dans sa structure permet des réactions d'oxydation.

Réduction : Des réactions de réduction peuvent se produire au niveau des groupes carbonyle présents dans la chaîne peptidique.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique :

Mécanisme d'action

La this compound exerce ses effets en inhibant la trypase, une sérine protéase libérée des mastocytes lors de réactions allergiques . Les acides aminés uniques présents dans sa structure, tels que la tyrosine vinylogue et l'α-cétohomoarginine, jouent un rôle crucial dans la liaison au site actif de la trypase, inhibant ainsi son activité . Cette inhibition contribue à réduire les symptômes des réactions allergiques.

Applications De Recherche Scientifique

Cyclotheonamide E5 has several scientific research applications:

Mécanisme D'action

Cyclotheonamide E5 exerts its effects by inhibiting tryptase, a serine protease released from mast cells during allergic reactions . The unique amino acids in its structure, such as vinylogous tyrosine and α-ketohomoarginine, play a crucial role in binding to the active site of tryptase, thereby inhibiting its activity . This inhibition helps in reducing the symptoms of allergic reactions.

Comparaison Avec Des Composés Similaires

La cyclotheonamide E5 est similaire aux autres cyclotheonamides, telles que la cyclotheonamide E4. Les deux composés sont de puissants inhibiteurs de la trypase, mais la this compound possède une substitution hydroxyle supplémentaire en position ortho du groupe hydroxyle de la tyrosine vinylogue . Cette différence structurelle contribue à son activité inhibitrice unique. D'autres composés similaires comprennent la cyclotheonamide A et la cyclotheonamide B, qui inhibent également les sérine protéases mais diffèrent par leur composition en acides aminés et leurs caractéristiques structurelles .

Propriétés

Formule moléculaire |

C41H62N10O10 |

|---|---|

Poids moléculaire |

855.0 g/mol |

Nom IUPAC |

N-[(2S)-1-[[(3S,7E,9S,12S,16S,19S)-12-[(2R)-butan-2-yl]-16-[3-(diaminomethylideneamino)propyl]-9-[(3,4-dihydroxyphenyl)methyl]-2,6,11,14,15,18-hexaoxo-1,5,10,13,17-pentazabicyclo[17.3.0]docos-7-en-3-yl]amino]-1-oxopropan-2-yl]-3-methylpentanamide |

InChI |

InChI=1S/C41H62N10O10/c1-6-22(3)18-33(55)46-24(5)36(57)49-28-21-45-32(54)15-13-26(19-25-12-14-30(52)31(53)20-25)47-38(59)34(23(4)7-2)50-39(60)35(56)27(10-8-16-44-41(42)43)48-37(58)29-11-9-17-51(29)40(28)61/h12-15,20,22-24,26-29,34,52-53H,6-11,16-19,21H2,1-5H3,(H,45,54)(H,46,55)(H,47,59)(H,48,58)(H,49,57)(H,50,60)(H4,42,43,44)/b15-13+/t22?,23-,24+,26-,27+,28+,29+,34+/m1/s1 |

Clé InChI |

GPMPQICWVQKULK-TUTRKGMZSA-N |

SMILES isomérique |

CC[C@@H](C)[C@H]1C(=O)N[C@H](/C=C/C(=O)NC[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)C(=O)N1)CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)CC(C)CC)CC3=CC(=C(C=C3)O)O |

SMILES canonique |

CCC(C)CC(=O)NC(C)C(=O)NC1CNC(=O)C=CC(NC(=O)C(NC(=O)C(=O)C(NC(=O)C2CCCN2C1=O)CCCN=C(N)N)C(C)CC)CC3=CC(=C(C=C3)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cyclo[RGDfK(cypate)]](/img/structure/B10847936.png)

![cyclo[DL-Asp-DL-Asp-DL-xiIle-DL-Lys-DL-Glu-DL-xiIle-DL-Tyr-DL-Asp-DL-Pro-Gly]](/img/structure/B10847938.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-1-hydroxy-3-sulfanylpropylidene]amino]-1,3-dihydroxypropylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,3-dihydroxypropylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,3-dihydroxypropylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-5-[(2S)-1-[(2S)-1-[(2S)-6-amino-1-[(2S)-1-[(2S)-1-[(2S)-1-[1-[(2R)-2-[N-[(2S)-5-carbamimidamido-1-[(2S,3R)-1-[(2S)-1-[(2S,3R)-1-[2-[(2S)-1,3-dihydroxy-1-[2-hydroxy-2-[(2S,3R)-3-hydroxy-1-[(2R)-2-(C-hydroxycarbonimidoyl)pyrrolidin-1-yl]-1-oxobutan-2-yl]iminoethyl]iminopropan-2-yl]imino-2-hydroxyethyl]imino-1,3-dihydroxybutan-2-yl]imino-1,4-dihydroxy-4-iminobutan-2-yl]imino-1,3-dihydroxybutan-2-yl]imino-1-hydroxypentan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]imino-1-hydroxyhexan-2-yl]imino-1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxyhexan-2-yl]imino-1,4-dihydroxy-4-iminobutan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-5-hydroxypentanoic acid](/img/structure/B10847947.png)

![Cyclo[(6-bromotryptophan)arginine]](/img/structure/B10847955.png)

![cyclo-[-Arg-Gly-Asp-Amp25-]](/img/structure/B10847974.png)

![cyclo-[-Arg-Gly-Asp-Amp28-]](/img/structure/B10847975.png)

![2-[10-[3-(Diaminomethylideneamino)propyl]-14-heptyl-3,6,9,12-tetraoxo-2,5,8,11,14-pentazabicyclo[11.2.1]hexadecan-4-yl]acetic acid](/img/structure/B10847979.png)